molecular formula C23H16ClN7O4 B3010944 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170974-46-5

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3010944
CAS No.: 1170974-46-5
M. Wt: 489.88
InChI Key: JXYZFKWRCDWKKR-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H16ClN7O4 and its molecular weight is 489.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been associated with various therapeutic effects, including antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268), and human leukemia (HL-60) .

Mode of Action

It’s worth noting that similar compounds have shown to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This suggests that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .

Biochemical Pathways

Similar compounds have been reported to affect the phosphorylation of akt and downstream biomarkers . This suggests that the compound may be involved in the PI3K/Akt signaling pathway, which plays a crucial role in cellular quiescence, proliferation, cancer, and longevity.

Pharmacokinetics

The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .

Result of Action

The compound has shown to inhibit tumor growth in a breast cancer xenograft model . It also demonstrated the ability to inhibit the P-glycoprotein . Moreover, one of the compounds was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line . It also increased the percentage of apoptotic cells in a time-dependent manner .

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN7O4/c1-12-7-19(26-21(32)13-5-6-17-18(8-13)35-11-34-17)31(29-12)23-27-20-16(22(33)28-23)10-25-30(20)15-4-2-3-14(24)9-15/h2-10H,11H2,1H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYZFKWRCDWKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=NN5C6=CC(=CC=C6)Cl)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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